
Ethyl(dimethyl)silyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(dimethyl)silyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H16O2Si It is an organosilicon compound that features a silyl group attached to an ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)silyl 2-methylprop-2-enoate can be synthesized through a variety of methods. One common approach involves the reaction of methallylsilanes with sulfur dioxide (SO2) in the presence of a catalyst such as (CuOTf)2 ⋅C6H6 at 50°C . This method is particularly useful for preparing silyl 2-methylprop-2-ene-1-sulfinates, which can then be converted into the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle volatile byproducts and to maintain the necessary reaction temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Ethyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl(dimethyl)silyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of silyl-protected intermediates.
Biology: The compound is explored for its potential in modifying biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its use in drug delivery systems, particularly for controlled release formulations.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which ethyl(dimethyl)silyl 2-methylprop-2-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of specific molecular structures, and enhance the overall reactivity of the compound. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of the silyl group.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 2-methylprop-2-enoate
- Triethylsilyl 2-methylprop-2-enoate
- Tert-butyldimethylsilyl 2-methylprop-2-enoate
Uniqueness
Ethyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to its specific combination of the ethyl and dimethylsilyl groups, which confer distinct reactivity and stability compared to other silyl esters. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and stability.
Properties
CAS No. |
63696-04-8 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
[ethyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H16O2Si/c1-6-11(4,5)10-8(9)7(2)3/h2,6H2,1,3-5H3 |
InChI Key |
BUHWJGQORVVXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


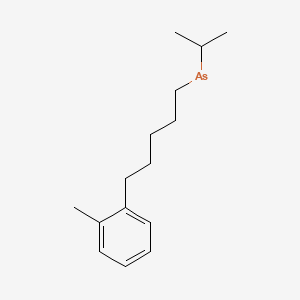

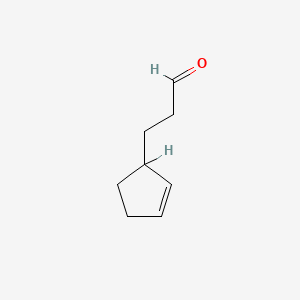

![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
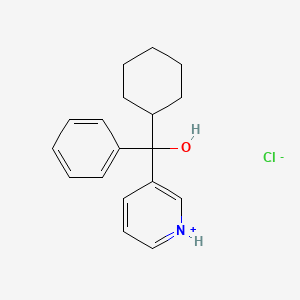
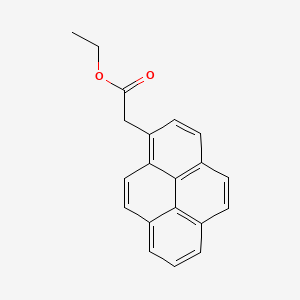
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)

![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
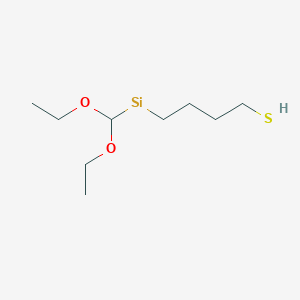
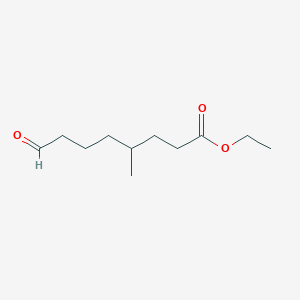
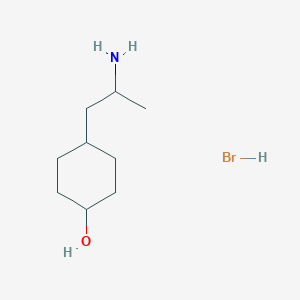
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
